molecular formula C6H6BrN3O B11892148 6-Bromopicolinyl hydrazide

6-Bromopicolinyl hydrazide

Katalognummer: B11892148
Molekulargewicht: 216.04 g/mol
InChI-Schlüssel: CUDQTPCGOPBJEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromopicolinyl hydrazide is an organic compound with the molecular formula C6H6BrN3O It is a derivative of picolinic acid, where the bromine atom is substituted at the 6th position of the pyridine ring, and the hydrazide group is attached to the carboxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Bromopicolinyl hydrazide can be synthesized through several methods. One common approach involves the reaction of 6-bromopicolinic acid with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

6-Bromopicolinic acid+Hydrazine hydrate6-Bromopicolinyl hydrazide+Water\text{6-Bromopicolinic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 6-Bromopicolinic acid+Hydrazine hydrate→6-Bromopicolinyl hydrazide+Water

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromopicolinyl hydrazide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Condensation reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Condensation reactions: Aldehydes or ketones in the presence of acid or base catalysts.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted picolinyl hydrazides.

    Condensation reactions: Hydrazones.

    Oxidation and reduction: Corresponding oxides or amines.

Wissenschaftliche Forschungsanwendungen

6-Bromopicolinyl hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Bromopicolinyl hydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic pathways. The hydrazide group can form stable complexes with metal ions, which can disrupt essential biological processes in pathogens.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isonicotinic acid hydrazide: A well-known antimicrobial agent used in the treatment of tuberculosis.

    Nicotinic acid hydrazide: Another hydrazide derivative with similar biological activities.

Uniqueness

6-Bromopicolinyl hydrazide is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to other hydrazide derivatives. This substitution can also influence the compound’s solubility and stability, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C6H6BrN3O

Molekulargewicht

216.04 g/mol

IUPAC-Name

6-bromopyridine-2-carbohydrazide

InChI

InChI=1S/C6H6BrN3O/c7-5-3-1-2-4(9-5)6(11)10-8/h1-3H,8H2,(H,10,11)

InChI-Schlüssel

CUDQTPCGOPBJEO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)Br)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.